molecular formula C13H16BNO6 B595714 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1218791-11-7

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B595714
CAS No.: 1218791-11-7
M. Wt: 293.082
InChI Key: PKZUOPKSOXRIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H16BNO6. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a nitro group and a boronic acid ester, which contribute to its reactivity and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues, which could lead to the inhibition or modulation of the protein’s function . The nitro group in the compound could potentially undergo reduction to form an amine, which could further interact with biological targets .

Biochemical Pathways

Given the reactivity of boronic acids, it is plausible that the compound could interfere with various biochemical pathways, particularly those involving proteins with serine or threonine residues .

Pharmacokinetics

They are known to undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .

Result of Action

Based on the known reactivity of boronic acids, it is plausible that the compound could modulate the function of target proteins, potentially leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and their esters . For instance, boronic acids are more stable and less reactive in acidic conditions, while they can undergo hydrolysis in alkaline conditions . Therefore, the action, efficacy, and stability of the compound could be influenced by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 3-nitrobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The boronic acid ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Substitution: Biaryl compounds.

    Hydrolysis: 3-Nitro-4-boronic acid benzoic acid.

Scientific Research Applications

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a nitro group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of a nitro group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluoro and ester group instead of a nitro group.

Uniqueness

The presence of both a nitro group and a boronic acid ester in 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid makes it unique. The nitro group provides additional reactivity, allowing for further functionalization and modification of the compound. This dual functionality enhances its versatility in organic synthesis and broadens its range of applications in various fields.

Properties

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUOPKSOXRIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675305
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-11-7
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.